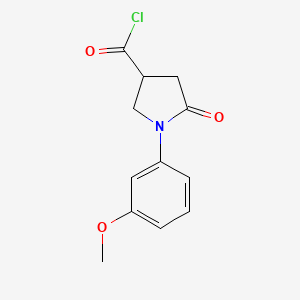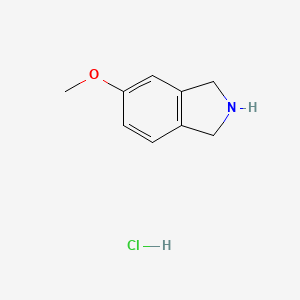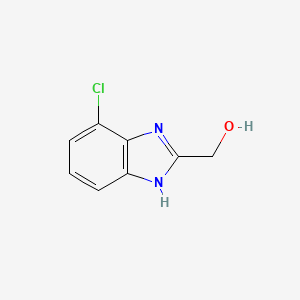
4-氯-2-(羟甲基)苯并咪唑
描述
4-Chloro-2-(hydroxymethyl)benzimidazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(hydroxymethyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(hydroxymethyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
4-氯-2-(羟甲基)苯并咪唑:潜在的科学研究应用
虽然目前尚无关于“4-氯-2-(羟甲基)苯并咪唑”的具体应用信息,但我们可以从更广泛的苯并咪唑衍生物的角度来理解其潜在应用。苯并咪唑是一类化合物,由于其多样的生物活性,在科学研究中有着广泛的应用。
药理学抗癌研究: 苯并咪唑衍生物已被研究用于其对各种癌细胞系的抗增殖作用。 例如,某些苯并咪唑化合物对肺癌和肾癌细胞系显示出活性 .
有机合成中间体化合物: “4-氯-2-(羟甲基)苯并咪唑”化合物被认为是有机合成中的重要中间体。这些中间体对于开发新的药物或材料至关重要。
生物活性抗氧化特性: 一些苯并咪唑衍生物表现出显著的抗氧化活性,这在研究氧化应激和相关疾病方面可能是有益的 .
抗菌活性: 苯并咪唑已被合成并筛选其抗菌和抗真菌活性,显示出作为抗菌剂的潜力 .
镇痛特性: 研究还探索了苯并咪唑衍生物的镇痛特性,这可能导致新的疼痛管理解决方案 .
绿色化学合成方法: 苯并咪唑衍生物的绿色合成是一个令人关注的领域,旨在开发更环保和可持续的化学工艺 .
作用机制
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities . They have been found to be active against various cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.
生化分析
Cellular Effects
The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines such as A549 and HeLa, 4-Chloro-2-(hydroxymethyl)benzimidazole exhibits antiproliferative activity, leading to reduced cell viability and induction of apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, 4-Chloro-2-(hydroxymethyl)benzimidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby disrupting the transmission of signals that promote cell proliferation and survival . Additionally, 4-Chloro-2-(hydroxymethyl)benzimidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(hydroxymethyl)benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-2-(hydroxymethyl)benzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, 4-Chloro-2-(hydroxymethyl)benzimidazole can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
4-Chloro-2-(hydroxymethyl)benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and promote its excretion . These metabolic processes can also affect the compound’s activity and toxicity, as metabolites may have different biological properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(hydroxymethyl)benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments. For example, 4-Chloro-2-(hydroxymethyl)benzimidazole can be transported across cell membranes by organic anion transporters, which are expressed in various tissues . Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(hydroxymethyl)benzimidazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4-Chloro-2-(hydroxymethyl)benzimidazole has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can be found in the cytoplasm, where it influences cell signaling pathways and metabolic processes.
属性
IUPAC Name |
(4-chloro-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKBWIRLLDGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
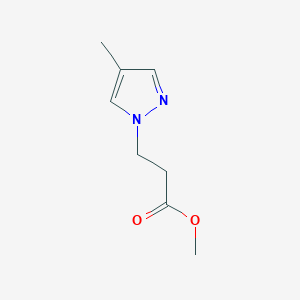
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
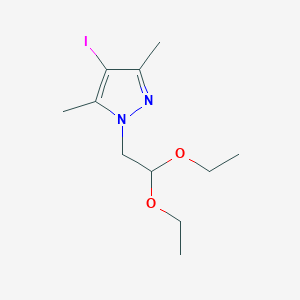

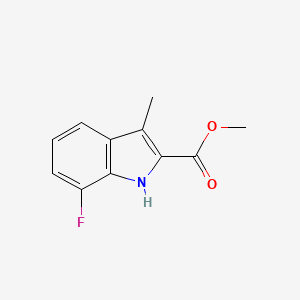

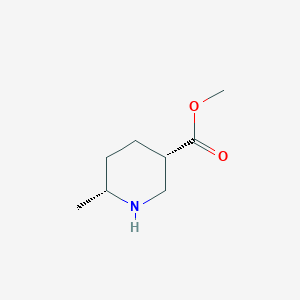
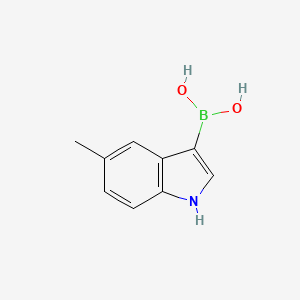
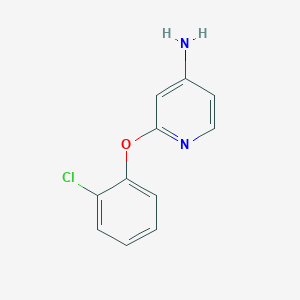
![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
